Naphthalene, 1-[(2-methoxyphenyl)methyl]-
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Overview
Description
Naphthalene, 1-[(2-methoxyphenyl)methyl]- is an organic compound that belongs to the class of aromatic hydrocarbons It is structurally characterized by a naphthalene core substituted with a 2-methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-[(2-methoxyphenyl)methyl]- typically involves the Friedel-Crafts alkylation reaction. This reaction uses naphthalene and 2-methoxybenzyl chloride as starting materials, with a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the reaction. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1-[(2-methoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy group can be replaced by other substituents using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Halogens, nitro compounds, Lewis acids.
Major Products Formed
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Naphthalene, 1-[(2-methoxyphenyl)methyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Naphthalene, 1-[(2-methoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 2-methyl-: Similar in structure but with a methyl group instead of a methoxyphenylmethyl group.
Naphthalene, 1-methyl-: Contains a methyl group at the 1-position.
Naphthalene, 2-methoxy-: Contains a methoxy group at the 2-position.
Uniqueness
Naphthalene, 1-[(2-methoxyphenyl)methyl]- is unique due to the presence of the 2-methoxyphenylmethyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
56268-56-5 |
---|---|
Molecular Formula |
C18H16O |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
1-[(2-methoxyphenyl)methyl]naphthalene |
InChI |
InChI=1S/C18H16O/c1-19-18-12-5-3-8-16(18)13-15-10-6-9-14-7-2-4-11-17(14)15/h2-12H,13H2,1H3 |
InChI Key |
SXLWNDNZQNDXDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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